ONO-8711

概要

説明

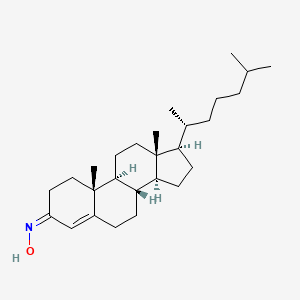

ONO-8711は、プロスタグランジンE受容体サブタイプEP1の選択的アンタゴニストです。この化合物は、特にがん研究において、化学予防効果の可能性について研究されています。 この化合物は、結腸がん、乳がん、口腔がんを含むさまざまな動物モデルにおいて、腫瘍発生率と多発性を抑制する効果を示しています .

科学的研究の応用

Chemistry: Used as a tool compound to study the role of EP1 receptors in various chemical processes.

Biology: Investigated for its effects on cellular signaling pathways involving prostaglandin E2.

Medicine: Explored for its chemopreventive effects in cancer research, particularly in reducing the incidence and multiplicity of tumors in animal models.

Industry: Potential applications in the development of new therapeutic agents targeting EP1 receptors .

作用機序

ONO-8711は、EP1受容体に選択的に結合して拮抗することにより、その効果を発揮します。この受容体はプロスタグランジンE2シグナル伝達経路の一部であり、炎症やがんを含むさまざまな生理学的および病理学的プロセスに関与しています。 This compoundは、EP1受容体を遮断することにより、腫瘍の増殖と増殖につながる下流のシグナル伝達イベントを阻害します .

類似の化合物との比較

This compoundは、EP1受容体アンタゴニストとしての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

ONO-AE2-227: EP4受容体アンタゴニスト。

ONO-8713: わずかに異なる化学構造を持つ別のEP1受容体アンタゴニスト。

スルプロストン: さまざまな研究で使用されているEP1、EP3アゴニスト。this compoundは、EP1受容体に対する高い親和性と、さまざまな動物モデルにおける腫瘍発生率を抑制する効果によって際立っています

生化学分析

Biochemical Properties

ONO-8711 functions by acting on the EP1 receptor, exhibiting differences in signal transduction, tissue localization, and regulation of expression . It non-competitively blocks the contractions produced with sulprostone, an EP1,3 agonist, in human pulmonary vessels .

Cellular Effects

This compound has been shown to effectively reduce tumor incidence and multiplicity in mouse models of colon, breast, and oral cancer . It significantly inhibits PGE2-induced hepatocellular carcinoma (HCC) proliferation and increases the inhibitory effect of EGCG on HCC cell viability and migration ability .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the EP1 receptor, thereby inhibiting the PGE2 signaling pathway . This inhibition results in decreased cell proliferation and increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, dietary administration of this compound at 400 or 800 p.p.m. delayed the occurrence of breast tumors for 2 or 4 weeks, respectively .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Administration of 250, 500, or 1000 ppm of this compound dose-dependently reduced ACF formation in azoxymethane-treated C57BL/6J mice . In female Sprague–Dawley rats given PhIP, administration of this compound at 400 or 800 p.p.m. delayed the occurrence of breast tumors for 2 or 4 weeks, respectively .

Metabolic Pathways

It is known that this compound functions by blocking the EP1 receptor, which is involved in the PGE2 signaling pathway .

準備方法

ONO-8711は、一連の化学反応を経て合成されます。合成経路には、ビシクロ[22反応条件としては、通常、目的の生成物の生成を促進するために、有機溶媒と触媒が使用されます .

化学反応の分析

ONO-8711は、以下の化学反応を含むさまざまな化学反応を受けます。

酸化: この化合物は、酸化されてスルホキシドとスルホンを形成することができます。

還元: 還元反応は、スルホニル基をスルフィニル基またはスルフィドリル基に変換することができます。

置換: この化合物は、特にスルホニルアミノメチル基において、求核置換反応を受ける可能性があります。これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます

科学研究への応用

化学: さまざまな化学プロセスにおけるEP1受容体の役割を研究するためのツール化合物として使用されます。

生物学: プロスタグランジンE2を含む細胞シグナル伝達経路に対する効果について調査されています。

医学: 特に動物モデルにおける腫瘍発生率と多発性を抑制する上で、がん研究における化学予防効果の可能性について研究されています。

類似化合物との比較

ONO-8711 is unique in its high selectivity and potency as an EP1 receptor antagonist. Similar compounds include:

ONO-AE2-227: An EP4 receptor antagonist.

ONO-8713: Another EP1 receptor antagonist with a slightly different chemical structure.

Sulprostone: An EP1, EP3 agonist used in various research studies. This compound stands out due to its high affinity for the EP1 receptor and its effectiveness in reducing tumor incidence in various animal models

特性

IUPAC Name |

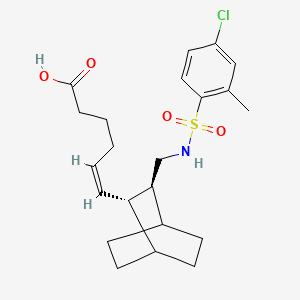

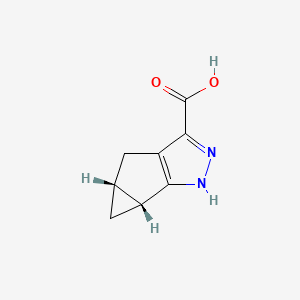

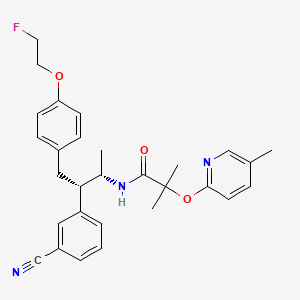

(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEXPDRCGCQELD-CFDZEDGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216158-34-8 | |

| Record name | ONO 8711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216158348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ONO-8711?

A1: this compound selectively antagonizes the prostaglandin E2 receptor subtype EP1. [, , , , , , , , , , , ]

Q2: How does this compound interact with the EP1 receptor?

A2: this compound acts as a competitive antagonist, binding to the EP1 receptor and blocking the binding of its natural ligand, prostaglandin E2 (PGE2). [, , , , , , , , ]

Q3: What are the downstream consequences of EP1 receptor antagonism by this compound?

A3: Antagonizing the EP1 receptor with this compound disrupts the signaling cascade initiated by PGE2 binding. This can lead to a variety of effects depending on the cell type and context, but frequently includes:

- Reduced Cell Proliferation: this compound suppressed cell proliferation in models of tongue carcinogenesis, breast cancer, and colon cancer. [, , , ]

- Increased Apoptosis: Studies in breast cancer models showed that this compound significantly increased apoptosis in tumor cells. []

- Reduced Inflammation and Pain: this compound demonstrated analgesic effects in various pain models, including postoperative pain and inflammatory pain. [, , , , ]

- Modulation of Gastric Motor Activity: Research suggests that PGE2-EP1 signaling, which can be blocked by this compound, plays a role in suppressing gastric motor activity and inhibiting gastric emptying. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H26ClNO5S, and its molecular weight is 427.93 g/mol.

Q5: Are there studies on this compound's material compatibility and stability under various conditions?

A5: The provided abstracts do not offer specific data regarding material compatibility or stability under various conditions for this compound. These aspects are crucial for drug development and would typically be investigated during preclinical studies.

Q6: Does this compound possess any catalytic properties or have applications in catalysis?

A6: this compound is a selective receptor antagonist and is not reported to have catalytic properties or applications in catalysis.

Q7: Have computational chemistry and modeling techniques been employed in this compound research?

A7: While computational studies are not explicitly mentioned in the abstracts, these techniques are commonly used in drug discovery to predict interactions with targets, optimize drug design, and explore structure-activity relationships.

Q8: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?

A8: The research provided focuses on the biological activity of this compound. Detailed investigations into SAR, exploring how structural modifications impact potency, selectivity, and other pharmacological properties, would likely be part of drug development research.

Q9: Is there information on this compound's compliance with SHE (Safety, Health, and Environment) regulations?

A9: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of this compound. Compliance with SHE regulations is a critical aspect of drug development, typically addressed in later stages.

Q10: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound? This includes information on its absorption, distribution, metabolism, excretion (ADME), in vivo activity, and efficacy.

A10: While specific PK/PD data is not presented in the abstracts, several studies demonstrate the in vivo efficacy of this compound in various animal models.

- In a rat model of postoperative pain, peripherally administered this compound effectively reduced mechanical hyperalgesia. []

- Intrathecal administration of this compound also showed analgesic effects in a rat model of postoperative pain, specifically for mechanical but not thermal hyperalgesia. []

- This compound exhibited chemopreventive effects in rodent models of breast cancer, tongue carcinogenesis, and colon carcinogenesis. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

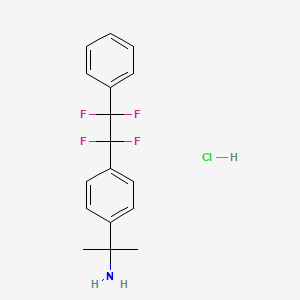

![4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride](/img/structure/B1677239.png)

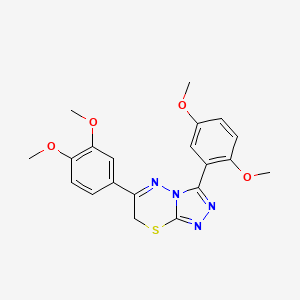

![Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)](/img/structure/B1677256.png)

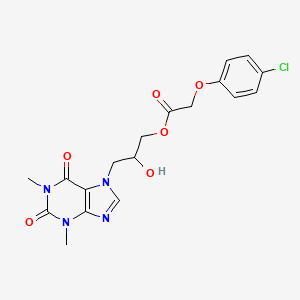

![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)